2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid

Descripción

Systematic IUPAC Nomenclature and Structural Representation

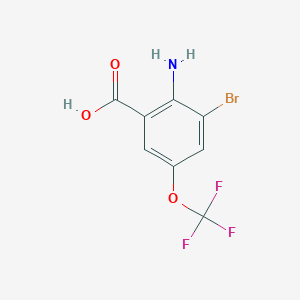

The compound’s systematic IUPAC name is 2-amino-3-bromo-5-(trifluoromethoxy)benzoic acid , derived from its parent benzoic acid structure. Key substituents include:

- Amino group (-NH₂) at position 2.

- Bromo atom (Br) at position 3.

- Trifluoromethoxy group (-OCF₃) at position 5.

The aromatic ring’s substitution pattern follows prioritization rules: the carboxylic acid group (-COOH) occupies position 1, with substituents numbered clockwise to ensure the lowest possible set of locants.

Structural Representation:

| Component | Position | Functional Group |

|---|---|---|

| Benzoic acid | 1 | -COOH |

| Amino | 2 | -NH₂ |

| Bromo | 3 | -Br |

| Trifluoromethoxy | 5 | -OCF₃ |

The SMILES notation C1=C(C=C(C(=C1C(=O)O)N)Br)OC(F)(F)F and InChIKey QQAWRUJXYLTDOJ-UHFFFAOYSA-N provide unambiguous digital representations of the molecule.

Registry Identifiers and Synonyms

The compound is indexed across multiple chemical databases with the following identifiers:

| Registry Identifier | Value | Source |

|---|---|---|

| CAS Number | 874774-41-1 | |

| PubChem CID | 26986030 | |

| MDL Number | MFCD03407438 |

Synonyms include:

No alternative trade names or proprietary designations are documented in peer-reviewed sources.

Molecular Formula and Weight Analysis

The molecular formula C₈H₅BrF₃NO₃ reflects the compound’s elemental composition:

| Element | Quantity | Atomic Mass (g/mol) | Contribution to Molecular Weight |

|---|---|---|---|

| Carbon | 8 | 12.01 | 96.08 |

| Hydrogen | 5 | 1.01 | 5.05 |

| Bromine | 1 | 79.90 | 79.90 |

| Fluorine | 3 | 19.00 | 57.00 |

| Nitrogen | 1 | 14.01 | 14.01 |

| Oxygen | 3 | 16.00 | 48.00 |

Total Molecular Weight:

96.08 + 5.05 + 79.90 + 57.00 + 14.01 + 48.00 = 300.03 g/mol .

The trifluoromethoxy group accounts for 57.00 g/mol (19% of total weight), while bromine contributes 79.90 g/mol (27%). This distribution impacts solubility and reactivity in synthetic pathways.

Propiedades

IUPAC Name |

2-amino-3-bromo-5-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3NO3/c9-5-2-3(16-8(10,11)12)1-4(6(5)13)7(14)15/h1-2H,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQAWRUJXYLTDOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)N)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650481 | |

| Record name | 2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874774-41-1 | |

| Record name | 2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Trifluoromethoxylation Methods

The trifluoromethoxy group (-OCF₃) is commonly introduced via nucleophilic substitution or oxidative methods starting from phenolic precursors. A notable approach involves in situ conversion of phenols to trifluoromethyl aryl ethers using reagents such as tetrachloromethane (CCl₄), anhydrous hydrogen fluoride (HF), and catalytic boron trifluoride (BF₃) under pressurized and heated conditions (up to 150 °C). This method is particularly effective for substrates without ortho substituents capable of hydrogen bonding, which can interfere with the reaction.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Phenol to Ar-OCF₃ | CCl₄, anhydrous HF, BF₃ catalyst, 150 °C, autogenous pressure | Yields trifluoromethoxy aryl ethers; sensitive to ortho substituents |

This approach, however, can suffer from low yields due to stoichiometric use of CCl₄ and formation of chlorodifluoromethoxy side products under milder conditions.

Bromination of Aromatic Precursors

Bromination to install the bromine atom at the 3-position is typically achieved via electrophilic aromatic substitution using bromine or brominating agents such as N-bromosuccinimide (NBS). The choice of starting material and protecting groups is crucial to achieve regioselectivity and avoid polysubstitution.

For example, bromination of 2-amino-5-(trifluoromethoxy)benzoic acid or its derivatives can be performed in solvents like dichloromethane at ambient temperature, often using NBS as the brominating agent to give high selectivity and yield.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Bromination | NBS, dichloromethane, room temperature, ~2 hours | Selective bromination at 3-position; mild conditions |

Conversion of Nitro to Amino Group

In cases where the amino group is introduced via reduction of a nitro precursor, the typical synthetic route involves:

- Nitration of the aromatic ring to introduce a nitro group at position 2.

- Bromination at position 3.

- Introduction of the trifluoromethoxy group at position 5.

- Reduction of the nitro group to the amino group.

Reduction is commonly achieved using tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation under mild conditions.

Representative Synthetic Route (Hypothetical Based on Analogous Compounds)

Due to the scarcity of direct literature on this compound, a plausible synthetic route can be inferred from related compounds such as 2-Amino-3-bromo-5-methylbenzoic acid and 2-Amino-3-bromo-5-fluorobenzoic acid:

Industrial and Scale-Up Considerations

Industrial synthesis would focus on optimizing:

- Use of safer and more cost-effective trifluoromethoxylation reagents or alternative synthetic routes, possibly via trifluoromethylation followed by oxidation.

- Continuous flow reactors for bromination to improve safety and reproducibility.

- Efficient reduction protocols minimizing hazardous waste.

Comparative Table of Preparation Methods

| Preparation Step | Methodology | Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Trifluoromethoxylation | In situ Cl/F exchange on phenol | CCl₄, HF, BF₃, 150 °C, pressure | Direct introduction of -OCF₃ | Harsh conditions; low yield |

| Bromination | Electrophilic aromatic substitution | NBS, DCM, RT | High regioselectivity, mild | Requires careful control to avoid polybromination |

| Nitro reduction to amino group | SnCl₂/HCl or catalytic hydrogenation | SnCl₂ in HCl or Pd/C + H₂ | High yield, clean conversion | Use of toxic reagents or catalysts |

Research Findings and Notes

- The trifluoromethoxy group significantly influences the electronic properties of the aromatic ring, requiring careful selection of reaction conditions to maintain regioselectivity during bromination and reduction steps.

- Protecting groups for the amino or carboxyl groups may be necessary in some synthetic routes to prevent side reactions, especially during trifluoromethoxylation.

- Analytical characterization of intermediates and final product typically involves NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and IR spectroscopy to confirm substitution patterns and purity.

- The overall yield of multistep synthesis depends heavily on the efficiency of the trifluoromethoxylation step, which remains the bottleneck in the preparation of such compounds.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

The compound is being explored as a potential scaffold for drug development due to its structural features. The trifluoromethoxy group is known to enhance the lipophilicity and metabolic stability of pharmaceutical agents, making it a valuable component in the design of new therapeutic compounds.

Case Studies:

Chemical Research

In chemical research, 2-amino-3-bromo-5-(trifluoromethoxy)benzoic acid serves as a reagent in various synthetic pathways. Its bromine and amino groups facilitate electrophilic substitution reactions, making it a useful intermediate in organic synthesis.

Synthetic Routes:

Several synthetic methods have been proposed for the preparation of this compound, which include:

- Bromination : The introduction of bromine into aromatic compounds is a common method to create more reactive intermediates.

- Functional Group Transformations : The amino and carboxylic acid functionalities allow for further derivatization, enabling the synthesis of complex molecules from simpler precursors .

Material Science

The compound's unique chemical properties may also lend themselves to applications in material science, particularly in the development of novel materials with specific electronic or optical properties. The trifluoromethoxy group can influence the electronic distribution within the molecule, potentially leading to innovative applications in sensors or electronic devices.

Mecanismo De Acción

The mechanism of action of 2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards specific targets, while the amino and bromo groups can participate in various chemical interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparación Con Compuestos Similares

Similar Compounds

2-Amino-5-(trifluoromethoxy)benzoic acid: Lacks the bromine atom, which can affect its reactivity and applications.

3-Bromo-5-(trifluoromethoxy)benzoic acid: Lacks the amino group, which can influence its chemical properties and biological activities.

2-Amino-3-bromo-5-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of a trifluoromethoxy group, which can alter its chemical behavior.

Uniqueness

2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoromethoxy group enhances its lipophilicity and stability, while the amino and bromo groups provide versatile sites for chemical modifications.

Actividad Biológica

2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid is an aromatic compound characterized by the presence of an amino group, a bromine atom, and a trifluoromethoxy substituent on a benzoic acid backbone. Its molecular formula is and it has a molecular weight of approximately 300.03 g/mol. This compound is notable for its unique trifluoromethoxy group, which may impart distinct chemical properties and biological activities.

The presence of functional groups in this compound contributes to its chemical reactivity. The trifluoromethoxy group is known to enhance lipophilicity and can influence the compound's interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, although specific mechanisms and efficacy against different pathogens require further investigation.

- Potential Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation. The structural features of this compound could be explored for potential anticancer applications .

Structure-Activity Relationship (SAR)

The inclusion of the trifluoromethoxy group in the para-position of similar compounds has been associated with increased potency in biological assays. For example, SAR studies have demonstrated that fluorinated compounds often exhibit enhanced interactions with biological targets due to improved electronic properties .

Comparative Analysis

The following table summarizes related compounds and their unique features compared to this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Amino-3-bromo-5-methylbenzoic acid | Contains a methyl group instead of trifluoromethoxy | |

| 4-Amino-3-bromobenzoic acid | Different positioning of functional groups | |

| 2-Amino-4-bromo-5-trifluoromethylbenzoic acid | Contains trifluoromethyl instead of trifluoromethoxy |

The distinct trifluoromethoxy group in this compound may influence its reactivity and biological activity uniquely compared to these analogs.

Q & A

Basic: What are the recommended synthetic routes for 2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid, and how can reaction conditions be optimized?

Answer:

Synthesis typically involves sequential halogenation and amination of a benzoic acid scaffold. For example:

Trifluoromethoxy Introduction : Electrophilic substitution or nucleophilic displacement using CF₃O− sources (e.g., silver trifluoromethoxide) on a pre-brominated benzoic acid precursor.

Bromination : Directed ortho-bromination via Lewis acid catalysis (e.g., FeBr₃) or radical bromination.

Amination : Reductive amination or catalytic coupling (e.g., Buchwald-Hartwig) at the 2-position.

Optimization Tips :

- Use anhydrous conditions for trifluoromethoxy group installation to avoid hydrolysis .

- Monitor reaction progress via HPLC to minimize over-bromination .

- Purify via recrystallization (ethanol/water) to achieve >95% purity .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

Answer:

Advanced: How do the electron-withdrawing groups (Br, CF₃O) influence the compound's reactivity in cross-coupling reactions?

Answer:

The Br (σₚ = +0.26) and CF₃O (σₚ = +0.35) groups:

- Activate the ring for electrophilic substitution at positions para to Br (position 5).

- Deactivate meta positions , limiting reactivity for further functionalization.

- Facilitate Suzuki-Miyaura couplings : Bromine serves as a leaving group, while CF₃O stabilizes the transition state via electron withdrawal. Use Pd(PPh₃)₄ with arylboronic acids (80°C, DMF/H₂O) .

Advanced: How can computational methods like DFT aid in predicting the compound's behavior in biological systems?

Answer:

- Charge Distribution : DFT (B3LYP/6-311+G**) reveals partial charges on COOH (−0.45 e) and NH₂ (−0.32 e), guiding hydrogen-bonding potential .

- Docking Studies : Simulate binding to enzymes (e.g., microbial synthetases) by modeling electrostatic complementarity. CF₃O enhances binding to hydrophobic pockets .

- Solubility Prediction : COSMO-RS calculations estimate logP ≈ 2.1, suggesting moderate membrane permeability .

Advanced: What strategies resolve contradictions in reported physical properties (e.g., melting points) between different sources?

Answer:

Basic: What are the best practices for handling and storing this compound to ensure stability?

Answer:

- Storage : Protect from light at −20°C in amber vials. Desiccate with silica gel to prevent hydrolysis .

- Handling : Use gloveboxes under N₂ for air-sensitive reactions (CF₃O groups degrade in humidity) .

- Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal .

Advanced: What are the challenges in achieving regioselective functionalization of this compound, and how can they be addressed?

Answer:

Challenges :

- Steric hindrance from CF₃O and Br limits access to positions 4 and 6.

- Electronic competition between Br (ortho/para-directing) and CF₃O (meta-directing).

Solutions : - Protect COOH : Convert to methyl ester to reduce acidity and direct substitution .

- Use directing groups : Install temporary pyridyl ligands for Pd-catalyzed C–H activation at position 4 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.